molecular formula C9H11Br2NO B2590703 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 2230798-54-4

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No.: B2590703
CAS No.: 2230798-54-4
M. Wt: 309.001
InChI Key: GNPQBIJTGWORGS-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C9H10BrNO.BrH. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydrolysis. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting brominated product is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is unique due to its specific substitution pattern and functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPQBIJTGWORGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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